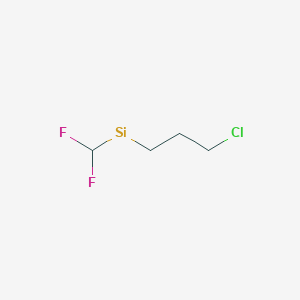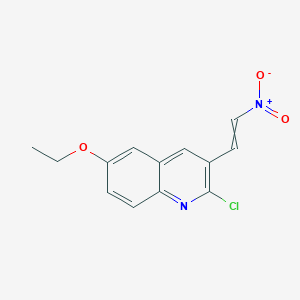
2-Chloro-6-ethoxy-3-(2-nitroethenyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-ethoxy-3-(2-nitroethenyl)quinoline is a quinoline derivative known for its unique chemical structure and potential applications in various fields of scientific research. Quinoline derivatives are widely studied due to their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-ethoxy-3-(2-nitroethenyl)quinoline typically involves the reaction of 2-chloroquinoline with ethoxy and nitroethenyl groups under specific conditions. One common method involves the use of Vilsmeier reagent (DMF + POCl3 or PCl5) upon heating . This method is known for its efficiency in introducing the desired functional groups into the quinoline ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-6-ethoxy-3-(2-nitroethenyl)quinoline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroquinoline derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-6-ethoxy-3-(2-nitroethenyl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Chloro-6-ethoxy-3-(2-nitroethenyl)quinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other biomolecules, leading to various biological responses. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroquinoline-3-carbaldehyde:
2-Chloro-6-methoxy-3-(2-nitroethenyl)quinoline: A closely related compound with a methoxy group instead of an ethoxy group.
Uniqueness
2-Chloro-6-ethoxy-3-(2-nitroethenyl)quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group may influence its reactivity and interactions with other molecules, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1031929-28-8 |
|---|---|
Formule moléculaire |
C13H11ClN2O3 |
Poids moléculaire |
278.69 g/mol |
Nom IUPAC |
2-chloro-6-ethoxy-3-(2-nitroethenyl)quinoline |
InChI |
InChI=1S/C13H11ClN2O3/c1-2-19-11-3-4-12-10(8-11)7-9(13(14)15-12)5-6-16(17)18/h3-8H,2H2,1H3 |
Clé InChI |
JKUHYEMCOUYAFS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=CC(=C(N=C2C=C1)Cl)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[4-(4-Methylpiperazin-1-yl)but-1-yn-1-yl]phenyl}-1H-benzimidazole](/img/structure/B15173699.png)
![3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B15173706.png)
![2,6-Dimethyl-4-[(4-methylphenyl)methoxy]aniline](/img/structure/B15173708.png)

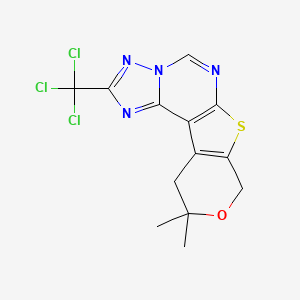
![N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]tetrahydrofuran-2-carboxamide](/img/structure/B15173735.png)
![(6-Methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate](/img/structure/B15173737.png)
![(1S,11S,12R,16S)-14-(4-nitrophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173743.png)
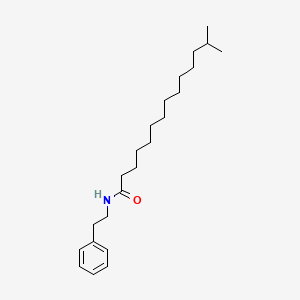

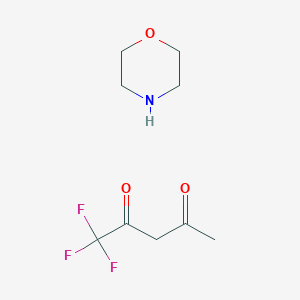
![Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate](/img/structure/B15173768.png)

